tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate
CAS No.: 903558-18-9
Cat. No.: VC6548162
Molecular Formula: C14H20N2O2
Molecular Weight: 248.326
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 903558-18-9 |
---|---|
Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.326 |
IUPAC Name | tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate |
Standard InChI | InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7,15H2,1-3H3,(H,16,17)/t12-/m0/s1 |
Standard InChI Key | DZODLSYYJVFGGO-LBPRGKRZSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)N |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The IUPAC name tert-butyl -[(1)-5-amino-2,3-dihydro-1-inden-1-yl]carbamate reflects its stereospecific (S)-configuration at the indenyl carbon and the Boc-protected amine. Its molecular formula corresponds to a molecular weight of 256.32 g/mol .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 903558-18-9 |
Molecular Formula | |
Molecular Weight | 256.32 g/mol |
Chiral Center | (S)-configuration at C1 |
GHS Hazard Codes | H302, H315, H319, H335 |
Stereochemical Features
The (S)-enantiomer’s configuration is critical for its role in asymmetric synthesis. The indene core’s fused bicyclic structure provides rigidity, while the Boc group enhances solubility and stability during synthetic workflows .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via Boc protection of (S)-5-amino-2,3-dihydro-1H-inden-1-amine. A standard protocol involves:
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Amine Protection: Reacting the primary amine with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine).
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Purification: Chromatographic isolation yields enantiomerically pure product .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (>85%) and purity (>98%). Temperature control (0–5°C) prevents Boc group cleavage, while in-line FTIR monitors reaction progress .
Applications in Pharmaceutical Research
Role in Kinase Inhibitor Development
The compound serves as a key intermediate in synthesizing discoidin domain receptor (DDR) inhibitors. DDRs are tyrosine kinases implicated in fibrosis and cancer metastasis. Structural analogs of this carbamate exhibit IC values <100 nM against DDR1/2 in biochemical assays .
Case Study: DDR1 Inhibitor Analog
A 2019 study demonstrated that derivatives of tert-butyl (S)-(5-aminoindan-1-yl)carbamate inhibited DDR1-mediated collagen signaling in A549 lung carcinoma cells, reducing invasion by 70% at 10 μM .
Code | Precautionary Statement |
---|---|
P261 | Avoid inhalation of dust |
P264 | Wash hands after handling |
P301+P317 | If swallowed: Seek medical advice |
Comparative Analysis with Related Compounds
tert-Butyl N-(4-Cyanoindan-1-yl)carbamate
This analog (CAS 1306763-31-4) replaces the 5-amino group with a cyano substituent. While it shares similar Boc-protection utility, the cyano group enhances electrophilicity, enabling nucleophilic additions in peptide coupling.
Biological Activity Trends
Amino-substituted indenyl carbamates generally exhibit higher kinase inhibitory activity than cyano derivatives. For example, the 5-amino analog shows 3-fold greater potency against DDR1 compared to its 4-cyano counterpart .
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